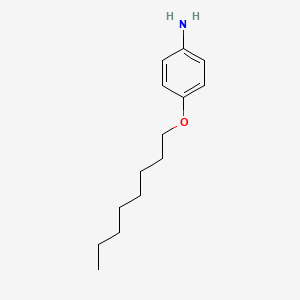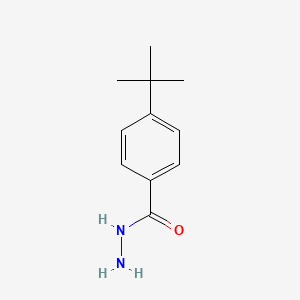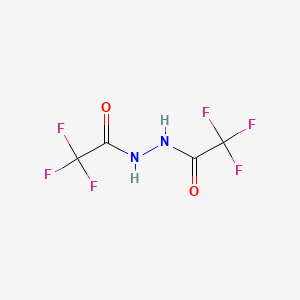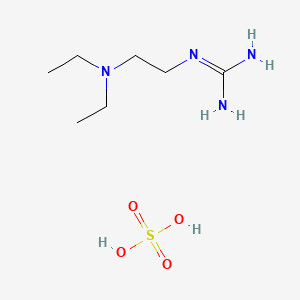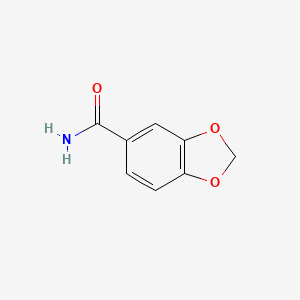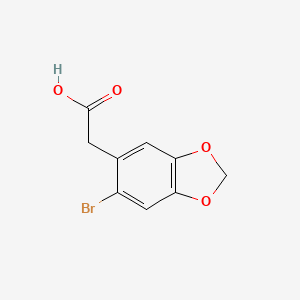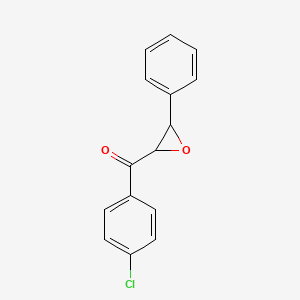![molecular formula C6H8N2O2 B1330302 5,7-二氮杂螺[3.4]辛烷-6,8-二酮 CAS No. 89691-88-3](/img/structure/B1330302.png)
5,7-二氮杂螺[3.4]辛烷-6,8-二酮
描述
5,7-Diazaspiro[3.4]octane-6,8-dione (also known as 5,7-diazaspiro[3.4]octane-6,8-dione or 5,7-diazaspiro[3.4]octane-6,8-dione) is a heterocyclic compound that has been extensively studied by organic chemists. It is a versatile and easily synthesized compound, with a wide range of applications in the laboratory and in industry.4]octane-6,8-dione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
合成和衍生物
- 合成方法:已经在各种研究中探讨了5,7-二氮杂螺[3.4]辛烷-6,8-二酮衍生物的合成。例如,Brabander和Wright(1965年)描述了6-芳基-6,7-二氮杂螺[3.4]辛烷-5,8-二酮的合成,突出了这种化合物在化学合成中的多功能性 (Brabander & Wright, 1965)。
- 室温合成: Baccolini等人(1999年)展示了一种PCl3介导的环化方法,用于高效的室温合成6,7-二氮杂螺[3.4]辛烷-5,8-二酮的N-烯基衍生物,这对于其在温和条件下的适用性具有重要意义 (Baccolini, Boga, & Negri, 1999)。
结构分析和性质
- 晶体结构:已经分析了相关化合物的晶体结构,以了解它们的分子构型。Rohlíček等人(2010年)研究了类似化合物的结构,提供了关于这些分子的空间排列的见解 (Rohlíček等人,2010年)。
- 结构与活性关系: Lazić等人(2017年)研究了二氮杂螺[3.4]辛烷衍生物的结构-性质关系,提供了有关它们作为抗惊厥药物的潜力的宝贵信息,并有助于理解它们的药理活性 (Lazić等人,2017年)。
在腐蚀抑制中的应用
- 腐蚀抑制: Chafiq等人(2020年)研究了二氮杂螺衍生物在酸性环境中对轻钢的保护性能。这项研究展示了这些化合物在腐蚀防护中的潜在应用 (Chafiq et al., 2020)。
抗惊厥疗法的潜力
- 抗惊厥概况: Aboul-Enein等人(2014年)合成了新的二氮杂螺[3.4]辛烷衍生物,并评估了它们的抗惊厥潜力,表明它们在新型抗惊厥疗法的发展中的重要性 (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014)。
疟疾寄生虫研究
- 疟疾寄生虫研究: Le Manach等人(2021年)发现了一种新型的对多种疟疾寄生虫阶段有效的二氮杂螺[3.4]辛烷系列,表明其在疟疾研究和治疗中的潜力 (Le Manach et al., 2021)。
作用机制
Target of Action
The primary targets of 5,7-Diazaspiro[3.4]octane-6,8-dione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of 5,7-Diazaspiro[3It is believed that the compound interacts with its targets through a specific binding mechanism, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Diazaspiro[3Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 5,7-Diazaspiro[3More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5,7-Diazaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
属性
IUPAC Name |
5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOQJTLRHGYIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287611 | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-88-3 | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89691-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Diazaspiro(3.4)octane-6,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089691883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89691-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-diazaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Diazaspiro[3.4]octane-6,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
